

# physical and chemical properties of 3-(3,5-Dimethoxyphenyl)propionic acid

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## Compound of Interest

Compound Name: 3-(3,5-Dimethoxyphenyl)propionic acid

Cat. No.: B1308199

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## An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(3,5-Dimethoxyphenyl)propionic acid** is a member of the phenylpropanoic acid class of organic compounds, characterized by a propyl group-substituted benzene ring with two methoxy groups at the 3 and 5 positions. This compound and its structural analogs are of interest to researchers in medicinal chemistry and drug discovery due to their potential as building blocks for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds, such as derivatives found in natural products, makes it a candidate for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methods, and an analysis of the current state of knowledge regarding the biological activity of **3-(3,5-Dimethoxyphenyl)propionic acid**.

### Physical and Chemical Properties

The physical and chemical properties of **3-(3,5-Dimethoxyphenyl)propionic acid** are summarized below. It is important to note that while some data is available from commercial

suppliers, comprehensive experimental characterization is not widely published. Therefore, some properties are inferred from data on its isomers and related compounds.

Table 1: Physical Properties of **3-(3,5-Dimethoxyphenyl)propionic Acid**

Property	Value	Source/Reference
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>4</sub>	[1]
Molecular Weight	210.23 g/mol	[1]
Appearance	White to off-white solid	Inferred from isomers
Melting Point	60-62 °C	[1]
Boiling Point	175 °C at 1 mmHg	[1]
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water.	General solubility of arylpropionic acids[2]
pKa	~4.5 (Predicted)	Estimated based on substituted benzoic acids

Table 2: Chemical Identifiers for **3-(3,5-Dimethoxyphenyl)propionic Acid**

Identifier	Value
CAS Number	717-94-2[1]
MDL Number	MFCD03425685[1]
PubChem CID	120485
IUPAC Name	3-(3,5-dimethoxyphenyl)propanoic acid
SMILES	<chem>COc1cc(CCC(=O)O)cc(OC)c1</chem>
InChI	InChI=1S/C11H14O4/c1-14-9-5-7(6-10(15-2)8-9)3-4-11(12)13/h5-6,8H,3-4H2,1-2H3,(H,12,13)

## Spectral Data Analysis

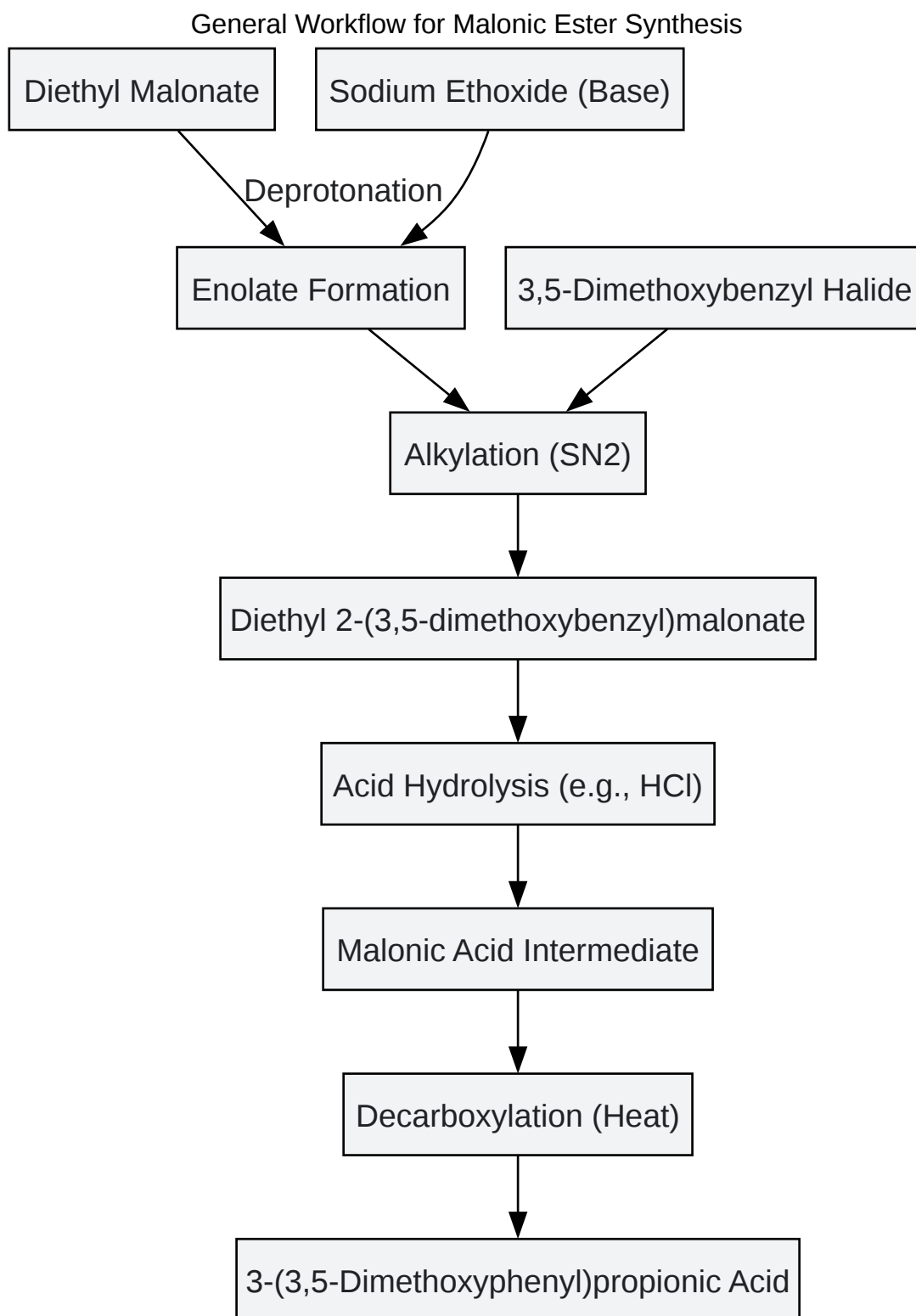
While experimental spectra for **3-(3,5-Dimethoxyphenyl)propionic acid** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from its isomers.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the propionic acid side chain. The aromatic region would likely display a singlet or a complex multiplet for the three protons on the benzene ring. The two methoxy groups would appear as a sharp singlet at approximately 3.8 ppm. The methylene protons of the propionic acid chain would appear as two triplets, one for the protons alpha to the carbonyl group (around 2.6 ppm) and another for the benzylic protons (around 2.9 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm).
- **<sup>13</sup>C NMR:** The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The aromatic carbons would appear in the region of 100-160 ppm, with the carbons attached to the methoxy groups being the most downfield. The methoxy carbons would resonate around 55 ppm, and the two methylene carbons of the propionic acid chain would be found in the aliphatic region (25-40 ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm<sup>-1</sup>. A sharp C=O stretching vibration for the carbonyl group would be prominent around 1700-1725 cm<sup>-1</sup>. C-O stretching vibrations for the methoxy groups would be observed in the 1000-1300 cm<sup>-1</sup> region. Aromatic C-H and C=C stretching vibrations would also be present.
- **Mass Spectrometry:** The mass spectrum would be expected to show a molecular ion peak [M]<sup>+</sup> at m/z = 210. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenylpropyl cation.

## Experimental Protocols

### Synthesis of 3-(3,5-Dimethoxyphenyl)propionic Acid

A plausible and widely used method for the synthesis of 3-arylpropionic acids is the Malonic Ester Synthesis. This method involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.



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Caption: Malonic ester synthesis workflow for **3-(3,5-Dimethoxyphenyl)propionic acid**.

Detailed Protocol:

- **Enolate Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
- To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.
- **Alkylation:** Prepare a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the enolate solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3,5-dimethoxybenzyl)malonate.
- **Hydrolysis and Decarboxylation:** To the crude product, add an excess of a concentrated aqueous acid solution (e.g., 6M HCl).
- Heat the mixture to reflux for 4-6 hours to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.

- Purification: Cool the reaction mixture in an ice bath to precipitate the **3-(3,5-Dimethoxyphenyl)propionic acid**.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

## Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of **3-(3,5-Dimethoxyphenyl)propionic acid**.

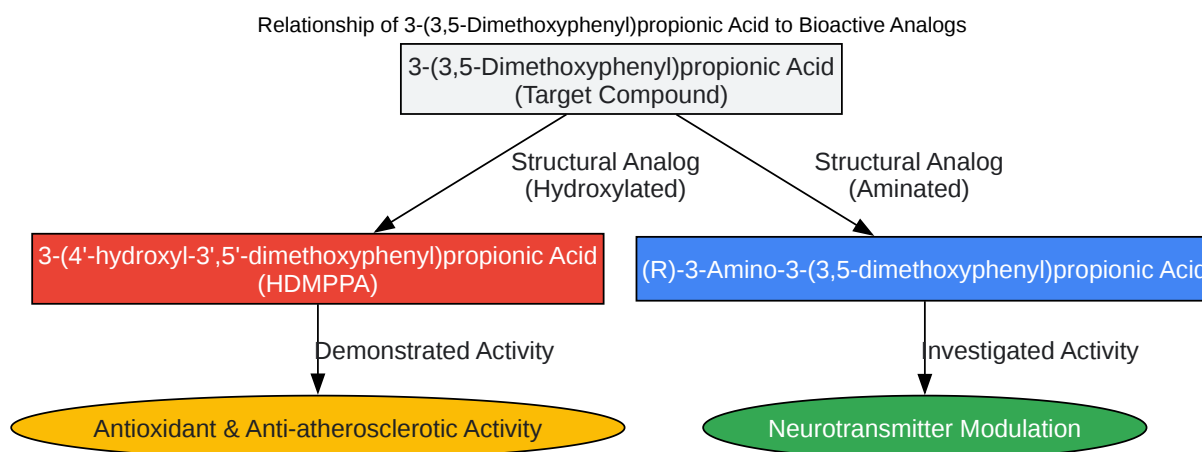
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (containing 0.1% formic or acetic acid) and acetonitrile or methanol is suitable for purity determination. Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 270 nm).
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives (e.g., methyl ester), GC-MS can be used for identification and quantification.

## Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of direct studies on the biological activity of **3-(3,5-Dimethoxyphenyl)propionic acid**. The majority of research has focused on its hydroxylated analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), which is a known active principle in kimchi with demonstrated antioxidant and anti-atherosclerotic properties. It is crucial for researchers to not conflate the biological activities of these distinct molecules.

The amino-substituted analog, (R)-3-Amino-**3-(3,5-dimethoxyphenyl)propionic acid**, has been investigated in the context of neuroscience research as a potential neurotransmitter modulator and as a building block for drugs targeting the central nervous system.<sup>[3]</sup>

Due to the absence of specific studies on **3-(3,5-Dimethoxyphenyl)propionic acid**, there are no experimentally determined signaling pathways in which it is directly implicated.



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